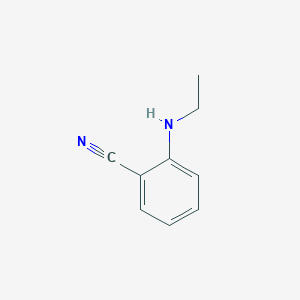

2-(Ethylamino)benzonitrile

Übersicht

Beschreibung

2-(Ethylamino)benzonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of benzonitrile, where an ethylamino group is substituted at the second position of the benzene ring.

Synthetic Routes and Reaction Conditions:

Amination of Benzonitrile: One common method involves the reaction of benzonitrile with ethylamine under controlled conditions. This reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation.

Green Synthesis: An alternative green synthesis method involves the use of ionic liquids as recycling agents.

Industrial Production Methods: Industrial production of this compound often involves large-scale amination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of ethylaminobenzylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products:

Oxidation: Amides, carboxylic acids.

Reduction: Ethylaminobenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

2-(Ethylamino)benzonitrile has a molecular weight of approximately 215.09 g/mol. The synthesis of this compound requires precise control of temperature and reactant concentrations to optimize yields.

Scientific Research Applications

4-Bromo-2-(ethylamino)benzonitrile, a related compound, has potential applications in various fields, including pharmaceuticals, where it serves as a building block for synthesizing biologically active compounds.

Pharmaceuticals

- Building Block: this compound derivatives can be used as a building block in synthesizing various biologically active pharmaceutical compounds.

Agrochemicals

- This compound-based compounds may be useful in creating new agrochemicals.

Material Science

- Precursor: It can be employed as a precursor in the synthesis of advanced materials.

Case Studies

- GBM Cell Study: Research indicates that a compound containing benzonitrile resulted in a substantial decrease in cell viability, suggesting it possesses anticancer properties effective against glioblastoma cells.

- PI3K/AKT/mTOR Pathway Modulation: Studies showed that a benzonitrile-containing compound could efficiently suppress tumor development by disrupting key survival signals within cancer cells via modulation of the PI3K/AKT/mTOR pathway.

Additional Benzonitrile Derivatives and Applications

- Antibacterial Activity: Certain benzonitrile analogues have shown significantly greater antibacterial activity than existing antibiotics. The presence of a nitro functional group on the phenyl ring contributes to this activity .

- Colon Carcinoma Activity: Specific benzonitrile compounds have demonstrated remarkable activity against colon carcinoma cells .

- Hyaluronan Studies: Hyaluronan, when combined with other compounds, has shown protective effects against toxic substances and DNA damage in corneal cells. High molecular weight hyaluronan decreased oxidative DNA damage induced by EDTA in human corneal epithelial cells . Hyaluronan has also shown potential in ameliorating skin conditions resulting from photoaging .

Wirkmechanismus

The mechanism by which 2-(Ethylamino)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Benzonitrile: The parent compound, lacking the ethylamino group.

2-(Methylamino)benzonitrile: Similar structure but with a methylamino group instead of an ethylamino group.

2-(Dimethylamino)benzonitrile: Contains a dimethylamino group at the second position.

Uniqueness: 2-(Ethylamino)benzonitrile is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs .

Biologische Aktivität

2-(Ethylamino)benzonitrile, a compound with the CAS number 30091-24-8, has garnered attention in various fields of research due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and relevant case studies that highlight its significance in medicinal chemistry and biology.

Target Enzymes

The compound has been shown to interact primarily with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition of COX-1 and COX-2 has been linked to anti-inflammatory effects, making this compound a candidate for therapeutic applications in pain management and inflammation .

Biochemical Pathways

this compound influences several biochemical pathways, particularly those involving the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate various physiological functions, including inflammation and pain signaling. The compound's ability to modulate these pathways suggests potential applications in treating inflammatory diseases .

Cellular Effects

Cell Signaling Pathways

Research indicates that this compound can affect cell signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway. This pathway is critical for transmitting signals from the cell surface to the nucleus, influencing cellular responses to growth factors and stress .

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary significantly with dosage. At low concentrations, it exhibits minimal toxicity while modulating enzyme activity. Conversely, higher doses may lead to adverse effects, underlining the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

The compound is metabolized predominantly by cytochrome P450 enzymes, which are essential for the biotransformation of many xenobiotics. Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

This compound's distribution within biological systems is facilitated by transport proteins that help it cross cellular membranes. This property is vital for its bioavailability and efficacy as a therapeutic agent .

Case Studies and Research Applications

The following table summarizes key findings from various case studies related to the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant inhibition of COX enzymes, correlating with reduced inflammation in animal models. |

| Study 2 | Cellular signaling | Showed modulation of MAPK pathway activity, impacting cell proliferation and survival rates. |

| Study 3 | Metabolic profiling | Identified metabolic pathways involving cytochrome P450 enzymes, highlighting potential drug interactions. |

Eigenschaften

IUPAC Name |

2-(ethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLDSJXCGIKEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554481 | |

| Record name | 2-(Ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30091-24-8 | |

| Record name | 2-(Ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.